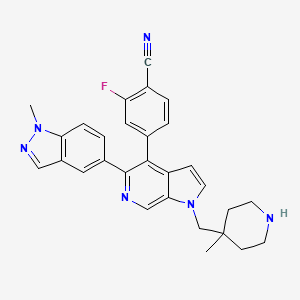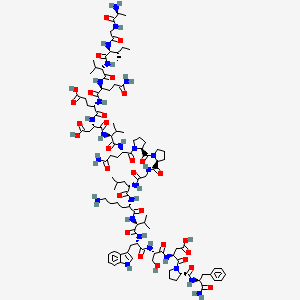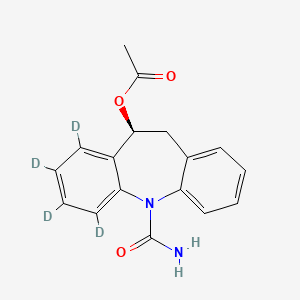
Parp-1-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parp-1-IN-13 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in various cellular processes, including DNA repair, transcriptional regulation, and cell death. PARP1 inhibitors have gained significant attention in recent years due to their potential therapeutic applications, particularly in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Parp-1-IN-13 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction conditions and purification processes to ensure consistent quality and yield. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Parp-1-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various functionalized derivatives of the compound, which can be further studied for their biological activity.
Applications De Recherche Scientifique
Parp-1-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PARP1 in various chemical processes.
Biology: Employed in research to understand the biological functions of PARP1 and its involvement in cellular processes.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in tumors with defective DNA repair mechanisms.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PARP1.
Mécanisme D'action
Parp-1-IN-13 exerts its effects by selectively inhibiting the activity of PARP1. The compound binds to the catalytic domain of PARP1, preventing the enzyme from catalyzing the poly-ADP-ribosylation of target proteins. This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death in cancer cells with defective DNA repair mechanisms.
Comparaison Avec Des Composés Similaires
Parp-1-IN-13 is unique among PARP1 inhibitors due to its high selectivity and potency. Similar compounds include:
Olaparib: A PARP1 inhibitor approved for the treatment of ovarian and breast cancer.
Rucaparib: Another PARP1 inhibitor used in cancer therapy.
Niraparib: A PARP1 inhibitor with applications in ovarian cancer treatment.
Talazoparib: Known for its potent PARP1 inhibition and use in cancer therapy.
This compound stands out due to its unique chemical structure and specific binding affinity for PARP1, making it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C20H17N5O2S |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
1-ethyl-3-[(E)-[4-(4-oxo-3H-[1]benzofuro[3,2-d]pyrimidin-2-yl)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C20H17N5O2S/c1-2-21-20(28)25-22-11-12-7-9-13(10-8-12)18-23-16-14-5-3-4-6-15(14)27-17(16)19(26)24-18/h3-11H,2H2,1H3,(H2,21,25,28)(H,23,24,26)/b22-11+ |
Clé InChI |
YRQHBYGJPZJJEZ-SSDVNMTOSA-N |
SMILES isomérique |
CCNC(=S)N/N=C/C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC4=CC=CC=C43 |
SMILES canonique |
CCNC(=S)NN=CC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)





